molecular formula C8H20ClNSi B13504658 (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride

(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride

Cat. No.: B13504658
M. Wt: 193.79 g/mol
InChI Key: RIXAAZPOVLXIIO-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C8H21ClNSi. It is a silane derivative that contains both an amino group and a cyclopropyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride typically involves the reaction of cyclopropylmethylchlorosilane with 3-aminopropylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopropylmethylchlorosilane+3-AminopropylamineThis compound\text{Cyclopropylmethylchlorosilane} + \text{3-Aminopropylamine} \rightarrow \text{this compound} Cyclopropylmethylchlorosilane+3-Aminopropylamine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield corresponding oxides, while substitution reactions may result in the formation of various substituted silanes.

Scientific Research Applications

Chemistry

In chemistry, (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.

Biology

In biological research, this compound is used for surface modification of biomaterials. It can be used to functionalize surfaces with amino groups, which can then be used for further bioconjugation reactions.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to modify surfaces makes it a valuable tool for creating targeted drug delivery vehicles.

Industry

In industrial applications, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride involves its ability to form covalent bonds with various substrates. The amino group can react with electrophiles, while the silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Similar in structure but contains ethoxy groups instead of cyclopropyl groups.

    (3-Aminopropyl)trimethoxysilane: Contains methoxy groups instead of cyclopropyl groups.

    (3-Aminopropyl)diethoxymethylsilane: Contains diethoxy groups and a methyl group instead of cyclopropyl groups.

Uniqueness

(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. The cyclopropyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other silane derivatives may not be as effective.

Properties

Molecular Formula

C8H20ClNSi

Molecular Weight

193.79 g/mol

IUPAC Name

3-[cyclopropyl(dimethyl)silyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C8H19NSi.ClH/c1-10(2,7-3-6-9)8-4-5-8;/h8H,3-7,9H2,1-2H3;1H

InChI Key

RIXAAZPOVLXIIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCN)C1CC1.Cl

Origin of Product

United States

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